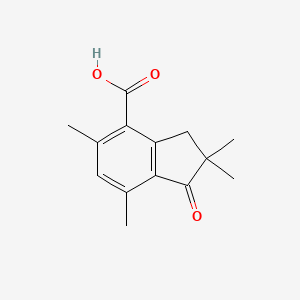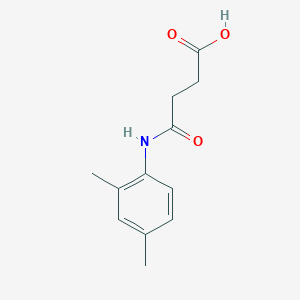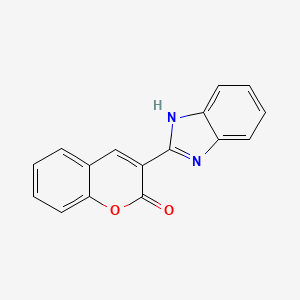
2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
While the molecular structure of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is not directly analyzed in the provided papers, we can infer from related structures that the compound may exhibit certain characteristic features. For instance, the chlorophenyl ring in related compounds is often oriented at specific angles with respect to other rings in the molecule, suggesting that the pyrazole ring in the compound of interest may also exhibit a distinct orientation that could affect its overall molecular geometry and interactions .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide are not covered in the provided papers. Nonetheless, acetamides generally have moderate melting points and exhibit solubility in organic solvents. The presence of chloro and pyrazole groups could influence properties such as polarity, acidity, and reactivity due to their electron-withdrawing effects.
Applications De Recherche Scientifique
-
Crystallography and Structural Chemistry
- The compound “2-chloro-N-(3,5-dimethylphenyl)carbamoyl)-nicotinamide” has been studied for its crystal structure . The research was conducted by Yi-Ning Wang, Li-Jing Min, Liang Han, Xing-Hai Liu, and Guo-Xiang Sun .
- The study involved the analysis of hydrogen-bonded dimers in the crystal structure of the compound . The crystallographic data and atomic coordinates were thoroughly examined .
- The results showed that the compound forms a monoclinic structure with specific parameters .
-
Synthesis and Applications of Pyrazole Derivatives
- Pyrazole derivatives, including “2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
-
Biological Potential of Indole Derivatives
- Indole derivatives, which may include “2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide”, have shown various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- These activities have created interest among researchers to synthesize a variety of indole derivatives .
-
Synthesis Procedures of Coumarin Heterocycles
-
Therapeutic Potential of Imidazole Containing Compounds
-
Reagent for Synthesis
- “2-Chloro-1,3-dimethylimidazolinium chloride”, a compound similar to “2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide”, is used as a reagent for synthesis of tagged glucose as an intermediate in the synthesis of branched oligosaccharides, fluorescent chemosensors, 1,2-Diamines as inhibitors of co-activator associated arginine methyltransferase 1, and allosteric glucokinase activators .
-
Biological Potential of Indole Derivatives
- Indole derivatives, which may include “2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide”, have shown various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- These activities have created interest among researchers to synthesize a variety of indole derivatives .
-
Synthesis Procedures of Coumarin Heterocycles
-
Therapeutic Potential of Imidazole Containing Compounds
-
Reagent for Synthesis
- “2-Chloro-1,3-dimethylimidazolinium chloride”, a compound similar to “2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide”, is used as a reagent for synthesis of tagged glucose as an intermediate in the synthesis of branched oligosaccharides, fluorescent chemosensors, 1,2-Diamines as inhibitors of co-activator associated arginine methyltransferase 1, and allosteric glucokinase activators .
Orientations Futures
The future directions for research on 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide are not specified in the search results. Given the importance of pyrazole derivatives in organic synthesis and medicinal chemistry , it is likely that further studies will continue to explore the properties and potential applications of this compound.
Propriétés
IUPAC Name |
2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-4-7(5(2)11-10-4)9-6(12)3-8/h3H2,1-2H3,(H,9,12)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZODFBFXMTSKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355569 |
Source


|
| Record name | 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
CAS RN |
436100-01-5 |
Source


|
| Record name | 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)



![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298761.png)


![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)
![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)

